molecular formula C21H25NO6S B257909 N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

Cat. No. B257909
M. Wt: 419.5 g/mol
InChI Key: LJVMKKLWHOQHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors. The purpose of

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, ITK, and TEC kinase. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cells. ITK and TEC kinase are involved in T-cell receptor (TCR) signaling, which is important for the activation and proliferation of T-cells. By inhibiting these kinases, TAK-659 disrupts the signaling pathways that drive the growth and survival of cancer cells and immune cells in various diseases.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune and inflammatory diseases. In addition, TAK-659 has been shown to inhibit the activation and proliferation of B-cells and T-cells, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a potent inhibitor of several kinases, which makes it a useful tool for studying the role of these kinases in various diseases. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, TAK-659 has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. In addition, TAK-659 has some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on TAK-659. One direction is to continue to evaluate its safety and efficacy in clinical trials for various diseases. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand the mechanisms of action of TAK-659 and to identify biomarkers that can predict response to treatment. Finally, there is a need for more studies to explore the potential off-target effects of TAK-659 and to develop strategies to minimize these effects.

Synthesis Methods

TAK-659 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 2-methyl-2-propen-1-ol in the presence of a base catalyst. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-3-thiophenecarboxamide in the presence of a base catalyst to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the immune system and are often dysregulated in various diseases. TAK-659 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.

properties

Product Name

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C21H25NO6S/c1-13(2)11-27-16-5-6-17-14(3)18(21(24)28-19(17)9-16)10-20(23)22(4)15-7-8-29(25,26)12-15/h5-6,9,15H,1,7-8,10-12H2,2-4H3

InChI Key

LJVMKKLWHOQHEG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)N(C)C3CCS(=O)(=O)C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)N(C)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.